

A Spectroscopic Comparison of 4-Butoxy-3-methoxybenzaldehyde and Its Precursors

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Compound of Interest

Compound Name: 4-Butoxy-3-methoxybenzaldehyde

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This guide provides a detailed spectroscopic comparison of **4-butoxy-3-methoxybenzaldehyde** with its primary precursor, vanillin (4-hydroxy-3-methoxybenzaldehyde), and its isomer, isovanillin (3-hydroxy-4-methoxybenzaldehyde). The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive reference based on experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction

4-Butoxy-3-methoxybenzaldehyde is an aromatic aldehyde valued for its applications in the flavor, fragrance, and pharmaceutical industries. It is synthesized from vanillin, a widely available natural product, through the Williamson ether synthesis. This process involves the butylation of the phenolic hydroxyl group of vanillin. Understanding the spectroscopic signatures of the final product in relation to its starting material (vanillin) and a key isomer (isovanillin) is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents a comparative analysis of their key spectroscopic features.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, Mass, and UV-Vis spectroscopy for **4-butoxy-3-methoxybenzaldehyde**, vanillin, and isovanillin.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)



Compound	Aldehyde (- CHO)	Aromatic (Ar- H)	Methoxy (- OCH₃)	Butoxy (- OCH ₂ CH ₂ CH ₂ C H ₃) / Hydroxyl (-OH)
4-Butoxy-3- methoxybenzald ehyde	~9.8	~7.4 (d), ~7.3 (dd), ~6.9 (d)	~3.9 (s)	~4.1 (t, OCH ₂), ~1.8 (m, OCH ₂ CH ₂), ~1.5 (m, CH ₂ CH ₂ CH ₃), ~1.0 (t, CH ₃)
Vanillin	~9.8 (s)[1]	~7.4 (d), ~7.3 (dd), ~7.0 (d)[1] [2]	~3.9 (s)[2]	~6.0-6.5 (s, broad, OH)[3]
Isovanillin	~9.8 (s)[4]	~7.4 (d), ~7.4 (dd), ~7.0 (d)[4]	~3.9 (s)[4]	~6.1 (s, broad, OH)[4]

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aldehyde (C=O)	Aromatic (Ar- C)	Methoxy (- OCH₃)	Butoxy (- OCH ₂ CH ₂ CH ₂ C H ₃)
4-Butoxy-3- methoxybenzald ehyde	~191	~155, ~150, ~130, ~127, ~112, ~110	~56	~69 (OCH ₂), ~31 (OCH ₂ CH ₂), ~19 (CH ₂ CH ₃), ~14 (CH ₃)
Vanillin	~191[3]	~152, ~147, ~130, ~127, ~114, ~109[3]	~56[3]	N/A
Isovanillin	~191	~152, ~148, ~129, ~125, ~114, ~111	~56	N/A

Table 3: Key IR Absorption Bands (cm⁻¹)



Compoun d	O-H Stretch	C-H (sp³) Stretch	C-H (aldehyde)	C=O Stretch	Aromatic C=C Stretch	C-O Stretch
4-Butoxy- 3- methoxybe nzaldehyd e	N/A	2850-2960	~2730, ~2830	~1680	~1590, ~1510	~1260, ~1130
Vanillin	3200-3600 (broad)[5]	N/A	2700- 2850[6]	~1696[7]	~1600[8]	~1268, ~1035[7]
Isovanillin	3100-3500 (broad)	N/A	~2720, ~2820	~1675	~1585, ~1515	~1270, ~1130

Table 4: Mass Spectrometry and UV-Vis Data

Compound	Molecular Formula	Molecular Weight	Key Mass Fragments (m/z)	UV-Vis λmax (nm)
4-Butoxy-3- methoxybenzald ehyde	C12H16O3	208.25	208 (M+), 152, 151[9]	~230, ~275, ~310
Vanillin	С8Н8О3	152.15	152 (M+), 151, 123, 95[10]	350-390 (max at 363)[11], 222[12]
Isovanillin	C8H8O3	152.15	152 (M+), 151, 123, 95[13]	~230, ~278, ~315

Synthetic Pathway and Logic

The synthesis of **4-butoxy-3-methoxybenzaldehyde** from vanillin is a straightforward nucleophilic substitution reaction, specifically a Williamson ether synthesis. The phenoxide ion, formed by deprotonating the hydroxyl group of vanillin with a base, acts as a nucleophile, attacking an alkyl halide like butyl bromide.





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Caption: Synthetic route from vanillin to **4-butoxy-3-methoxybenzaldehyde**.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[13]
- Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).
 [13] Perform phase and baseline corrections on the resulting spectrum.
- Analysis: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). Integrate peaks in the ¹H NMR spectrum to determine proton ratios and analyze chemical shifts and coupling constants for structural assignment.[13]

Infrared (IR) Spectroscopy



- Sample Preparation (KBr Pellet Method): Grind a small amount of dry potassium bromide (KBr) into a fine powder. Add approximately 1-2% by weight of the solid analyte to the KBr and grind the mixture thoroughly to ensure homogeneity.[13] Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
- Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
- Chromatography: Inject the sample into an LC system equipped with an appropriate column (e.g., C18). Use a suitable mobile phase gradient to achieve separation.
- Mass Spectrometry: Analyze the eluent using a mass spectrometer, often with an electrospray ionization (ESI) source in positive or negative ionization mode.[14]
- Analysis: Identify the molecular ion peak (M+) and analyze the fragmentation pattern to confirm the structure and molecular weight of the compound.[10]

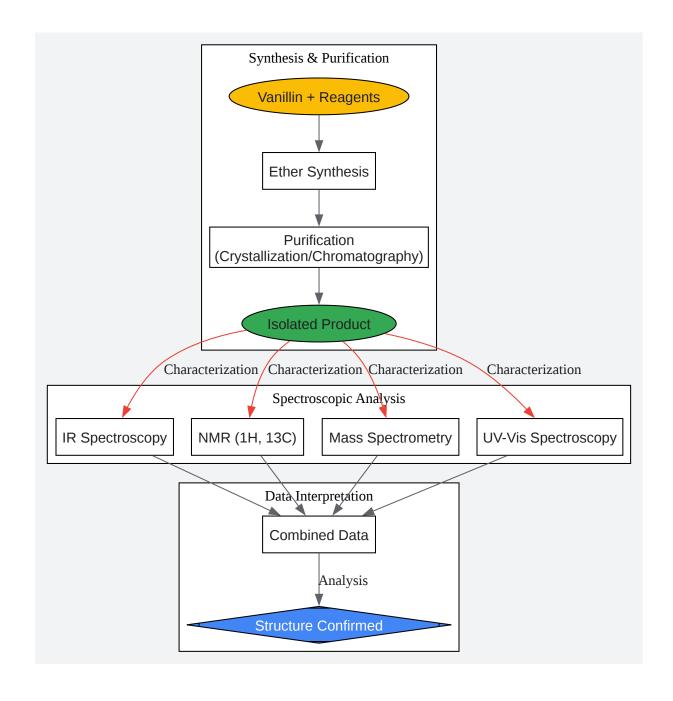
UV-Visible Spectroscopy

- Sample Preparation: Prepare a series of dilute solutions of the analyte in a UV-transparent solvent (e.g., ethanol or cyclohexane).[12][15]
- Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and another with the sample solution.
- Analysis: Scan a range of wavelengths (e.g., 200-800 nm) to record the absorption spectrum. Identify the wavelength(s) of maximum absorbance (λmax).[11]

Workflow for Spectroscopic Analysis



The logical workflow for identifying and characterizing these compounds involves a multitechnique approach to confirm the molecular structure and purity.





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Caption: Workflow for synthesis and spectroscopic confirmation.

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